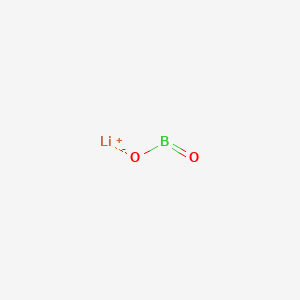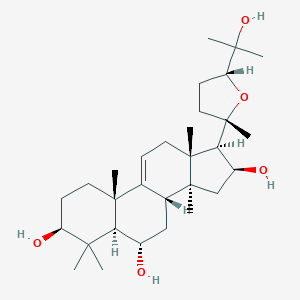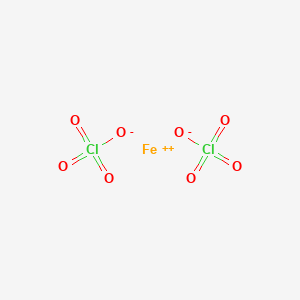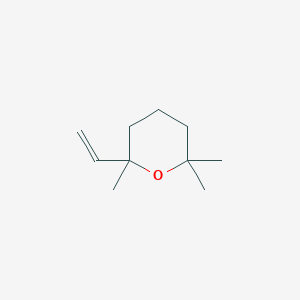
Erbium-168
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium-168 is an isotope of Erbium, a chemical element with the symbol Er and atomic number 68 . It has a mass number of 168, which means it has 168 nucleons (protons and neutrons combined). Specifically, it has 68 protons and 100 neutrons . The isotopic mass of Erbium-168 is 167.93238 atomic units . It was discovered in 1934 .
Synthesis Analysis
Erbium-doped silica films were synthesized using a two-step sol–gel methodology that involved acid and base catalysts, with erbium concentration ranging from 0.2% to 6% . The β-particle-emitting erbium-169 can be produced in nuclear research reactors by irradiating isotopically-enriched Erbium-168 .
Molecular Structure Analysis
The internal structure of the films was influenced by the different annealing temperatures and the doping concentrations .
Chemical Reactions Analysis
The overall efficiency of the chemical reactions involving Erbium-168 was found to be approximately 0.2% .
Physical And Chemical Properties Analysis
Erbium-168 has a mass number of 168, atomic number of 68, and isotopic mass of 167.93238 atomic units . The physical properties of erbium are similar to metals like terbium and yttrium, and other associated rare-earth metals . The melting point of erbium is 1522°C, the boiling point is 2510°C, and the density is 9.07 g/cm3 .
Aplicaciones Científicas De Investigación
Therapeutic Radioisotope Production : Erbium-169 (Er-169), produced from neutron activation of Er-168, shows promise in receptor-targeted β− therapy for cancer treatment due to its low energy β− emissions and very low intensity γ rays. This isotope is also used for radiosynoviorthesis of small joints. A method for large-scale production of high specific activity Er-169 has been developed, enhancing its potential for clinical use (Formento-Cavaier et al., 2020).
Bose-Einstein Condensation : Research on Bose-Einstein condensation of erbium atoms, specifically Er-168, has been reported. This study provides insights into the magnetic Feshbach resonances at low magnetic fields, crucial for understanding quantum phenomena in erbium (Aikawa et al., 2012).
Nuclear Medicine Applications : The reactor production and purification of Er-169 (from Er-168) are explored for its utilization in in vivo therapeutic applications. The process involves neutron bombardment of enriched Er-168 and electrochemical purification, yielding erbium suitable for therapeutic applications such as radiation synovectomy and bone pain palliation (Chakravarty et al., 2014).
Material Science : Erbium, including its isotopes like Er-168, is used as a probe in various material systems due to its unique electronic and optical properties. It helps in understanding defects, network structure, optical density of states, and other material characteristics (Polman, 2001).
Hydride Decomposition Study : Erbium, including isotopes like Er-168, is studied for hydride decomposition using thermal desorption spectroscopy. This research provides insights into the kinetics of decomposition and hydrogen migration in hydrides (Gabis et al., 2003).
Mecanismo De Acción
The use of lasers for ablating and resurfacing is based upon the concept of selective thermolysis of the epidermal and dermal layers of the skin through the delivery of light energy . The erbium-doped yttrium aluminum garnet laser was developed in the 1990s and produces laser light at a wavelength of 2,940 nm .
Safety and Hazards
Propiedades
IUPAC Name |
erbium-168 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAHIZSMUZPPFV-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Er] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[168Er] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163970 |
Source


|
| Record name | Erbium, isotope of mass 168 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.932378 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14833-43-3 |
Source


|
| Record name | Erbium, isotope of mass 168 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014833433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium, isotope of mass 168 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)










